molecular formula C24H26N2O4S B3549688 N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B3549688
M. Wt: 438.5 g/mol
InChI Key: ZXXPWKKQNHIMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A involves its ability to inhibit the activity of certain enzymes and proteins in the body. For example, in cancer cells, this compound A inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound A can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound A inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation. By inhibiting NF-κB, this compound A can reduce inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. In inflammation research, this compound A has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In metabolic disorder research, this compound A has been shown to improve insulin sensitivity and reduce glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. Another advantage is its potential therapeutic properties in various diseases. However, a limitation of using this compound A in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer, inflammation, and metabolic disorders. Another direction is to study its potential toxicity and safety in humans. Additionally, future research can focus on developing more efficient synthesis methods for this compound A.
Conclusion:
This compound A is a chemical compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins in the body. While there are advantages to using this compound A in lab experiments, its potential toxicity must be carefully monitored. Future research can focus on investigating its potential use in combination therapy and developing more efficient synthesis methods.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, this compound A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of inflammatory cytokines. In metabolic disorder research, this compound A has been shown to improve insulin sensitivity and reduce glucose levels.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-7-6-10-23(19(18)2)26-24(27)17-30-21-11-13-22(14-12-21)31(28,29)25-16-15-20-8-4-3-5-9-20/h3-14,25H,15-17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXPWKKQNHIMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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